molecular formula C20H21N3O2 B5817863 3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide

3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide

Cat. No.: B5817863
M. Wt: 335.4 g/mol
InChI Key: MANATQFMKZSGCZ-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a carboxamide group. The presence of the 2-methylpropoxy group on the phenyl ring further distinguishes this compound from other pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution on the Phenyl Ring: The phenyl ring is substituted with a 2-methylpropoxy group through an etherification reaction. This involves the reaction of a phenol derivative with an alkyl halide in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: Known for its use as a xanthine oxidase inhibitor.

    1-[(4-Fluorophenyl)methyl]-1-[1-(2H?)methylpiperidin-4-yl]-3-{[4-(2-methylpropoxy)phenyl]methyl}urea: Exhibits similar structural features and potential biological activities.

Uniqueness

3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14(2)13-25-17-10-8-15(9-11-17)19-18(20(21)24)12-23(22-19)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANATQFMKZSGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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